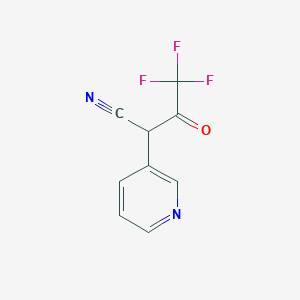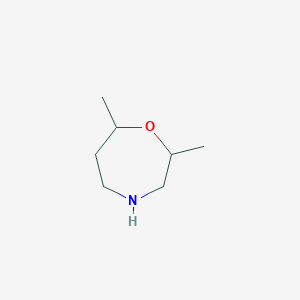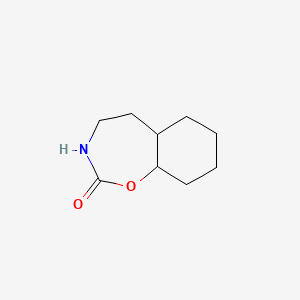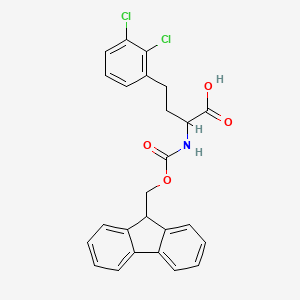
Rhamnocitrin 3-apiosyl-(1->2)-glucoside
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
La rhamnocitrina 3-apiosil-(1->2)-glucósido es un glucósido de flavonoides, un tipo de compuesto que se encuentra comúnmente en varias plantas. Los glucósidos de flavonoides son conocidos por sus diversas actividades biológicas, incluidas las propiedades antioxidantes, antiinflamatorias y antimicrobianas. Este compuesto en particular se caracteriza por la presencia de una parte de rhamnocitrina unida a una cadena de azúcar que consiste en unidades de apiosa y glucosa.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de rhamnocitrina 3-apiosil-(1->2)-glucósido normalmente implica la glicosilación de la rhamnocitrina con una molécula donante adecuada que contiene las unidades de apiosa y glucosa. Las condiciones de reacción a menudo incluyen el uso de catalizadores como ácidos de Lewis o enzimas para facilitar el proceso de glicosilación. La reacción generalmente se lleva a cabo en un solvente orgánico a temperaturas controladas para asegurar un alto rendimiento y pureza del producto.
Métodos de producción industrial
La producción industrial de rhamnocitrina 3-apiosil-(1->2)-glucósido puede implicar la extracción del compuesto de fuentes vegetales seguida de la purificación mediante técnicas cromatográficas. Alternativamente, también se pueden emplear métodos biotecnológicos que utilizan microorganismos modificados genéticamente para producir el compuesto mediante procesos de fermentación. Estos métodos están optimizados para la producción a gran escala para satisfacer la demanda de investigación y aplicaciones comerciales.
Análisis De Reacciones Químicas
Tipos de reacciones
La rhamnocitrina 3-apiosil-(1->2)-glucósido puede sufrir diversas reacciones químicas, que incluyen:
Oxidación: El compuesto puede oxidarse para formar quinonas u otros derivados oxidados.
Reducción: Las reacciones de reducción pueden convertir el compuesto en sus formas reducidas correspondientes.
Sustitución: Los enlaces glucosídicos pueden hidrolizarse o sustituirse con otros grupos funcionales en condiciones específicas.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno, permanganato de potasio y trióxido de cromo.
Reducción: Los agentes reductores como el borohidruro de sodio o el hidruro de aluminio y litio se utilizan normalmente.
Sustitución: Las condiciones ácidas o básicas pueden facilitar la hidrólisis o sustitución de los enlaces glucosídicos.
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede producir quinonas, mientras que la reducción puede producir derivados de flavonoides reducidos. Las reacciones de sustitución pueden dar lugar a la formación de diversos análogos de glucósidos.
Aplicaciones Científicas De Investigación
La rhamnocitrina 3-apiosil-(1->2)-glucósido tiene una amplia gama de aplicaciones de investigación científica, que incluyen:
Química: Se utiliza como compuesto modelo para estudiar las reacciones de glicosilación y la estabilidad de los enlaces glucosídicos.
Biología: Se ha investigado por sus potenciales propiedades antioxidantes y antiinflamatorias en modelos celulares y animales.
Medicina: Se ha explorado por sus potenciales efectos terapéuticos en el tratamiento de enfermedades como el cáncer, las enfermedades cardiovasculares y los trastornos neurodegenerativos.
Industria: Se utiliza en el desarrollo de productos de salud naturales, cosméticos y alimentos funcionales debido a sus propiedades bioactivas.
Mecanismo De Acción
El mecanismo de acción de la rhamnocitrina 3-apiosil-(1->2)-glucósido implica su interacción con diversos objetivos y vías moleculares. El compuesto ejerce sus efectos mediante:
Actividad antioxidante: Eliminación de radicales libres y reducción del estrés oxidativo en las células.
Actividad antiinflamatoria: Inhibición de la producción de citoquinas y enzimas proinflamatorias.
Actividad antimicrobiana: Alteración de las membranas celulares de bacterias y hongos, lo que provoca su muerte.
Comparación Con Compuestos Similares
La rhamnocitrina 3-apiosil-(1->2)-glucósido se puede comparar con otros glucósidos de flavonoides similares, como:
Kaempferol 3-apiosil-(1->2)-galactósido: Otro glucósido de flavonoides con propiedades antioxidantes y antiinflamatorias similares.
Quercetina 3-apiosil-(1->2)-glucósido: Conocido por su potente actividad antioxidante y sus potenciales beneficios para la salud.
Rutina (Quercetina 3-rutinosido): Ampliamente estudiada por sus efectos cardiovasculares y antiinflamatorios.
La singularidad de la rhamnocitrina 3-apiosil-(1->2)-glucósido radica en su patrón específico de glicosilación, que puede influir en su biodisponibilidad, estabilidad y actividad biológica en comparación con otros glucósidos de flavonoides.
Propiedades
Fórmula molecular |
C27H30O15 |
|---|---|
Peso molecular |
594.5 g/mol |
Nombre IUPAC |
3-[3-[3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5-hydroxy-2-(4-hydroxyphenyl)-7-methoxychromen-4-one |
InChI |
InChI=1S/C27H30O15/c1-37-13-6-14(31)17-15(7-13)39-21(11-2-4-12(30)5-3-11)22(19(17)33)41-25-23(20(34)18(32)16(8-28)40-25)42-26-24(35)27(36,9-29)10-38-26/h2-7,16,18,20,23-26,28-32,34-36H,8-10H2,1H3 |
Clave InChI |
YNTOLJZMFPWELF-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=C2C(=C1)OC(=C(C2=O)OC3C(C(C(C(O3)CO)O)O)OC4C(C(CO4)(CO)O)O)C5=CC=C(C=C5)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(Azetidin-3-yl)(methyl)amino]acetic acid hydrochloride](/img/structure/B12309150.png)
![2-Oxaspiro[5.5]undecan-5-amine](/img/structure/B12309151.png)

![6-[(Tert-butylamino)methyl]piperidin-2-one](/img/structure/B12309162.png)










